6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one
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Overview
Description
6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butyl, chlorophenylmethyl, and methyl groups through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under specific conditions like acidic or basic environments.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl, chlorophenylmethyl, and methyl groups differentiate it from other quinoline derivatives, potentially leading to unique applications and effects.
Properties
CAS No. |
61297-83-4 |
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Molecular Formula |
C21H22ClNO |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
6-butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2-one |
InChI |
InChI=1S/C21H22ClNO/c1-3-4-5-16-8-11-20-19(13-16)15(2)12-21(24)23(20)14-17-6-9-18(22)10-7-17/h6-13H,3-5,14H2,1-2H3 |
InChI Key |
XIYHDRXSGGOWTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N(C(=O)C=C2C)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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